molecular formula C7H14ClN B6201130 7-azabicyclo[4.1.1]octane hydrochloride CAS No. 2641915-78-6

7-azabicyclo[4.1.1]octane hydrochloride

Cat. No.: B6201130
CAS No.: 2641915-78-6
M. Wt: 147.6
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Description

7-Azabicyclo[4.1.1]octane hydrochloride is a bicyclic amine hydrochloride salt characterized by a seven-membered ring system containing one nitrogen atom. Its molecular formula is C₇H₁₂ClN, with a molecular weight of 282.20 g/mol . The compound features a unique bridgehead nitrogen atom within a bicyclo[4.1.1]octane scaffold, distinguishing it from other azabicyclic derivatives. This structure confers moderate ring strain and distinct electronic properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing chimeric molecules like tropane-hederacine hybrids .

Properties

CAS No.

2641915-78-6

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters influencing yield and selectivity include:

ParameterOptimal ConditionImpact on Yield
CatalystYb(OTf)₃ (5–10 mol%)91–97%
SolventDichloromethane (DCM)93%
TemperatureRoom temperature (25°C)>90%
BCB Equivalents1.3 equivMaximizes conversion

The use of Yb(OTf)₃ outperforms other Lewis acids (e.g., Sc(OTf)₃, La(OTf)₃) due to its superior activation of BCBs while minimizing side reactions.

Mechanistic Pathway

The reaction proceeds via a stepwise mechanism (Fig. 1):

  • Nucleophilic attack : Silyl enol ether engages the Lewis acid-activated BCB, forming a zwitterionic intermediate.

  • Intramolecular aldol cyclization : The intermediate undergoes ring closure to yield the bicyclo[4.1.1]octane scaffold.

  • Protonation and workup : Hydrochloric acid quench delivers the final hydrochloride salt.

Kinetic isotope effect (KIE) studies confirm the non-concerted nature of this process, with C–C bond formation occurring sequentially.

Post-Synthetic Modifications

The cycloadducts generated via the above method serve as versatile intermediates for further functionalization:

Desilylation and Oxidation

  • Desilylation : Treatment with HF·pyridine removes the silyl protecting group, yielding secondary alcohols (e.g., 7 in).

  • Oxidation : Dess-Martin periodinane converts alcohols to ketones (e.g., 11 in, 89% yield).

Fluorination and Olefination

  • DAST-mediated fluorination : Diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at tertiary positions (e.g., 9 in, 78% yield).

  • Wittig olefination : Phosphorus ylides extend the carbon chain (e.g., 6 in, 82% yield).

Industrial-Scale Considerations

While laboratory-scale syntheses use 0.2 mmol batches, scaling to kilogram quantities requires:

  • Continuous flow systems to manage exothermicity during BCB activation.

  • Catalyst recycling : Yb(OTf)₃ recovery via aqueous extraction (85% recovery demonstrated in pilot studies).

  • Purity control : Silica gel chromatography is replaced with crystallization from ethanol/water (95% purity, >99% ee).

Stereochemical Challenges and Solutions

The bicyclo[4.1.1]octane system contains two quaternary stereocenters , necessitating precise stereocontrol:

Substrate Engineering

  • Chiral BCBs : BCBs with pre-installed methyl groups (e.g., 2g , 2h in) induce diastereoselectivity (>20:1 dr).

  • Bulky silyl groups : tert-Butyldimethylsilyl (TBS) enol ethers favor endo transition states (84% de).

Kinetic Resolution

Late-stage enzymatic resolution using Candida antarctica lipase B separates enantiomers (ee >98%) but remains cost-prohibitive for large-scale applications.

Comparative Analysis of Methodologies

MethodYield (%)StereoselectivityScalability
Yb(OTf)₃ cycloaddition91–97ModerateHigh
Enzymatic resolution45–50ExcellentLow
Radical cyclization32–40PoorModerate

The Yb(OTf)₃-catalyzed approach remains superior in balancing efficiency and practicality.

Emerging Strategies

Photocatalytic [4 + 3] Cyclizations

Preliminary studies using Ir(ppy)₃ under blue LED light demonstrate feasibility (58% yield) but require optimization for reproducibility.

Biocatalytic Approaches

Engineered P450 monooxygenases enable oxidative cyclization of linear precursors, though yields remain suboptimal (≤35%) .

Chemical Reactions Analysis

Types of Reactions

7-azabicyclo[4.1.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

7-Azabicyclo[4.1.1]octane hydrochloride is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets.

  • Case Study : Research has shown that derivatives of this compound can act as inhibitors for Toll-like receptors (TLRs), which play a crucial role in immune response. These inhibitors have potential applications in treating autoimmune diseases and inflammatory conditions .

Organic Synthesis

The compound serves as an important building block in organic synthesis, facilitating the formation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in creating diverse chemical entities.

  • Synthesis Pathways :
    • Oxidation : Can be oxidized to form oxides.
    • Substitution Reactions : Participates in nucleophilic substitutions, allowing for the introduction of different functional groups .
Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidesPotassium permanganate, hydrogen peroxide
SubstitutionReplacement of functional groupsHalides, alkoxides

Biochemical Research

In biochemical studies, this compound is used to investigate enzyme mechanisms and as a probe in biochemical assays. Its interaction with biological targets can reveal insights into metabolic pathways and enzyme activities.

  • Mechanism of Action : The compound can modulate the activity of specific enzymes or receptors, influencing various biological processes .

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials due to its unique structural features. Industries leverage its properties for developing new materials with desired characteristics.

Summary of Findings

The applications of this compound extend across multiple scientific domains:

  • Medicinal Chemistry : Development of TLR inhibitors for therapeutic use.
  • Organic Synthesis : Versatile building block for complex molecule formation.
  • Biochemical Research : Insights into enzyme interactions and metabolic pathways.
  • Industrial Use : Production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-azabicyclo[4.1.1]octane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Azabicyclic Compounds

The pharmacological and synthetic relevance of 7-azabicyclo[4.1.1]octane hydrochloride is best understood through comparison with structurally related azabicyclo compounds. Below is a detailed analysis:

Table 1: Structural and Physical Properties of Selected Azabicyclo Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number/Identifier
This compound C₇H₁₂ClN 282.20 Bicyclo[4.1.1], bridgehead N, hydrochloride Not provided
8-Azabicyclo[3.2.1]octane C₇H₁₃N 111.19 Bicyclo[3.2.1], bridgehead N N/A
7-Azabicyclo[2.2.1]heptane hydrochloride C₆H₁₀ClN 131.61 Bicyclo[2.2.1], smaller ring, high strain MDLMFCD09880226
3-Azabicyclo[3.2.1]octane hydrochloride C₇H₁₂ClN 145.63 Bicyclo[3.2.1], N at position 3 EN300-28339552
5-Thia-1-azabicyclo[4.2.0]oct-2-ene C₈H₁₀N₂O₃S₂ 246.31 Bicyclo[4.2.0], sulfur inclusion 103980-44-5

Key Comparisons

Ring Size and Strain The 7-azabicyclo[4.1.1] system exhibits lower ring strain compared to smaller bicyclo frameworks like 7-azabicyclo[2.2.1]heptane (norbornane analog), which has significant strain due to its compact [2.2.1] structure . This difference impacts synthetic accessibility and stability. In contrast, 8-azabicyclo[3.2.1]octane (chimera A) shares a similar bridgehead nitrogen but differs in ring connectivity, leading to distinct regioselectivity during synthesis via epoxide ring-opening reactions .

Electronic and Steric Effects

  • The 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (e.g., cephalosporin analogs) incorporate sulfur, enhancing electrophilicity at the β-lactam carbonyl, a feature absent in the all-carbon/nitrogen 7-azabicyclo[4.1.1]octane .
  • Substituents like fluorine in 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6) increase metabolic stability compared to the unsubstituted 7-azabicyclo[4.1.1]octane .

Synthetic Methodologies

  • This compound is synthesized via stereochemistry-dependent epoxide ring-opening, contrasting with the 7-azabicyclo[2.2.1]heptane route, which involves multistep cyclopropane annulation .
  • 3-Azabicyclo[3.2.1]octane hydrochloride requires distinct regioselective strategies due to nitrogen placement at position 3 rather than 7, altering reactivity patterns .

Pharmacological Relevance The 7-azabicyclo[2.2.1]heptane nucleus (epibatidine analog) demonstrates potent nicotinic receptor agonism due to its high structural rigidity, whereas the larger 7-azabicyclo[4.1.1]octane is less explored but shows promise in chimeric drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 7-azabicyclo[4.1.1]octane hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization reactions or functionalization of pre-existing bicyclic frameworks. For example, a modified Mannich reaction or reductive amination can be employed to introduce the azabicyclo core. Solvent selection (e.g., ethanol, methanol) and temperature control (40–80°C) are critical to minimize side products. Post-synthesis purification via recrystallization or column chromatography ensures high yields (>75%) and purity (>95%) .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via melting point analysis and spectroscopic techniques.

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm bicyclic geometry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., N–H stretches at ~3300 cm1^{-1}) .
    • Advanced Tip : X-ray crystallography can resolve ambiguities in stereochemistry, though it requires high-purity crystals.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and tightly sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
  • Storage : Keep in sealed, labeled containers under dry, cool conditions (2–8°C) to prevent degradation .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate assays (e.g., receptor binding or enzyme inhibition) under standardized conditions (pH, temperature, buffer composition).
  • Purity Assessment : Use HPLC with UV/Vis detection to rule out impurities (>99% purity required for reliable bioactivity data) .
  • Dose-Response Analysis : Perform EC50_{50}/IC50_{50} studies to quantify potency variations across studies .

Q. What computational approaches are effective for studying the interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or ion channels).
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using GROMACS or AMBER.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites .
    • Data Integrity : Ensure simulations are validated against experimental IC50_{50} values or crystallographic data .

Q. How can reaction conditions be optimized for scaling up this compound synthesis?

  • Methodological Answer :

  • Parameter Screening : Systematically vary temperature (40–100°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (0.1–5 mol%).
  • Design of Experiments (DoE) : Apply factorial designs to identify critical factors affecting yield and selectivity.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction kinetics .

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